molecular formula C11H16ClN5O2 B1296127 2-Chloro-4,6-dimorpholino-1,3,5-triazine CAS No. 7597-22-0

2-Chloro-4,6-dimorpholino-1,3,5-triazine

Cat. No. B1296127
CAS RN: 7597-22-0
M. Wt: 285.73 g/mol
InChI Key: WYCCBNGHFYBVOM-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimorpholino-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in organic chemistry and is used in various applications, including crystal engineering, synthesis of amides, and as a reagent in chlorination and oxidation reactions . The presence of chloro and dimorpholino substituents on the triazine ring can significantly alter its reactivity and physical properties, making it a compound of interest for various chemical transformations .

Synthesis Analysis

The synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine derivatives typically involves substitution reactions where 2,4,6-trichloro-1,3,5-triazine is reacted with nucleophiles such as morpholine. This process can be carried out under an ice bath to control the reaction temperature and ensure the formation of the desired product . Additionally, the solid-supported chloro[1,3,5]triazine has been used as a synthetic auxiliary for the synthesis of amide libraries, demonstrating the versatility of chloro-triazine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-chloro-4,6-dimorpholino-1,3,5-triazine derivatives has been studied using techniques such as X-ray crystallography and 2D-Exchange spectroscopy. These studies have revealed the presence of isomers and the occurrence of restricted rotation about the amino-triazine bond. The equilibrium constants and activation free energies for this rotation have been determined, providing insight into the dynamic behavior of these compounds in solution .

Chemical Reactions Analysis

2-Chloro-4,6-dimorpholino-1,3,5-triazine derivatives have been employed in various chemical reactions. For instance, they have been used for the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, yielding the products in excellent yield . However, there has been some debate regarding the products of these reactions, with some studies suggesting the formation of ω-hydroxyamides instead of the expected oxazolines . Additionally, chloro-triazine derivatives have been used as reagents for chlorination and oxidation reactions, highlighting their reactivity towards activated arenes, olefins, and diketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4,6-dimorpholino-1,3,5-triazine derivatives are influenced by their molecular structure. The presence of intra- and intermolecular hydrogen bonds can stabilize the structure in the solid state . The reactivity of these compounds towards nucleophilic and non-nucleophilic bases has been explored, showing that they can undergo substitution, elimination, or a combination of these processes . The physicochemical and spectral characteristics of these compounds have been determined, providing valuable information for their identification and application in further chemical reactions .

Safety And Hazards

The compound may cause serious eye irritation and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCCBNGHFYBVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279734
Record name 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimorpholino-1,3,5-triazine

CAS RN

7597-22-0
Record name 7597-22-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7597-22-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of cyanuric chloride (18.4 g, 10 mmol) in acetone (100 ml) and crushed ice (500 g), a mixture of triethylamine (30.0 g, excess) and morpholine (17.4 g, 20 mmol) was added at −10° C. After the addition, reaction mixture was stirred at room temperature and for 1 hour and diluted with 50 ml water. Separated white solid was filtered and washed with water. The white solid was dried and filtered. The crude product was found to be pure and taken to next step without purification. Yield: 25 g, 87%; (M+H) 286.7
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cyanuric chloride (1.00 g, 5.42 mmol, 1.0 eq.) was dissolved in DMF (5 ml) and morpholine (2.11 ml, 24.4 mmol, 4.5 eq.) was slowly added into reaction mixture at 0° C., stirred for 20 minutes at the same temperature, poured to water and colorless precipitate was filtered, washed with hexane and diethyl ether and dried to provide the title compound as a colorless solid (860 mg, 56%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Synthesis routes and methods III

Procedure details

Cyanuric chloride (3.63 g, 19.7 mmol) was dissolved in ethylene glycol dimethyl ether (50 ml), cooled to -10° C.-0° C. and gradually added dropwise with morpholine (7.00 ml, 80.3 mmol) dissolved in ethylene glycol dimethyl ether (27 ml). This reaction mixture was stirred at the same temperature for 30 minutes and then stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure. The residue was added with dichloromethane and water, and then shaken for mixing. The organic layer was separated from the mixture, washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was purified by silica gel column chromatography, using dichloromethane and ethyl acetate (8:2) as eluant, to obtain 5.13 g (yield: 91.2%) of 2-chloro-4,6-dimorpholino-1,3,5-triazine as colorless crystals having melting point of 173.5° C.-174° C.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Three

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